N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-((1-Hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a structurally complex heterocyclic compound featuring a 1,2,3-thiadiazole core linked to a tetrahydronaphthalene moiety via a methylene bridge. The tetrahydronaphthalene subunit is substituted with hydroxy and methoxy groups at positions 1 and 6, respectively, while the thiadiazole ring bears a methyl group at position 2.
Properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-14(23-19-18-10)15(20)17-9-16(21)7-3-4-11-8-12(22-2)5-6-13(11)16/h5-6,8,21H,3-4,7,9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXFDEUNSZOHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCCC3=C2C=CC(=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic potentials based on various studies.
Chemical Structure and Properties
The compound features a tetrahydronaphthalene core with hydroxyl and methoxy substituents, linked to a thiadiazole moiety. The presence of these functional groups suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₂O₃S |
| Molecular Weight | 286.37 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Tetrahydronaphthalene Core : Starting from 6-methoxy-1-tetralone, reduction processes yield the tetrahydronaphthalene structure.
- Hydroxylation : The core is then hydroxylated at the 1-position using oxidizing agents like osmium tetroxide.
- Thiadiazole Formation : The thiadiazole ring is synthesized through cyclization reactions involving appropriate precursors and reagents.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole moieties. For instance:
- Mechanism of Action : Thiadiazoles are known to inhibit key enzymes involved in cancer cell proliferation. The compound may exert its effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(4-methylthiadiazole) | MCF-7 (Breast Cancer) | 1.95 | |
| N-(4-methylthiadiazole) | HCT116 (Colon Cancer) | 2.18 |
The compound's structural features enhance its affinity for the TS enzyme compared to standard chemotherapeutics like Pemetrexed.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens:
- Efficacy Against Bacteria : Studies indicate that derivatives with thiadiazole rings exhibit significant inhibition against Escherichia coli and Staphylococcus aureus.
Study on Thiadiazole Derivatives
A comparative study evaluated various thiadiazole derivatives for their cytotoxic effects on cancer cell lines. The derivatives were synthesized and tested for their ability to inhibit cell growth:
- Results : Compounds with methyl substitutions showed enhanced cytotoxicity due to increased lipophilicity and better cell membrane penetration.
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression.
Scientific Research Applications
Neuroprotective Properties
Recent studies have indicated that this compound exhibits potential neuroprotective effects, particularly in the context of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative processes. Research suggests that it targets the amyloid beta 1-42 monomer, preventing the formation of neurotoxic oligomers.
Case Study: Alzheimer’s Disease
A study involving in vitro assays demonstrated that N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide significantly reduced the formation of amyloid plaques in cultured neuronal cells. The mechanism proposed involves the stabilization of the monomeric form of amyloid beta, thereby reducing its propensity to aggregate.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary cytotoxicity tests against various cancer cell lines have shown promising results. The compound's structural features are believed to enhance its interaction with cellular targets involved in cancer proliferation.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, this compound displayed significant antiproliferative activity. The IC values were recorded at concentrations lower than those required for standard chemotherapeutic agents .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications on the thiadiazole ring and the tetrahydronaphthalene moiety can significantly affect biological activity. For instance:
- Substituents on the thiadiazole ring can enhance cytotoxicity.
- Modifications on the naphthalene structure may improve neuroprotective effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound Class | Core Structure | Substituents | Melting Point (°C) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| Target Compound | 1,2,3-Thiadiazole | Tetrahydronaphthalene, hydroxy | N/A | ~379 | High lipophilicity (predicted) |
| Pyrazole Carboxamide (3a) | Pyrazole | Chloro, cyano, phenyl | 133–135 | 403.1 | Moderate solubility in chloroform |
| Pyrimidine Carboxamide | Pyrimidine | Methoxynaphthalene, thioxo | N/A | 417.52 | Enhanced aromatic stacking potential |
| Triazole Carbohydrazone | Triazole | Nitrophenyl, hydrazone | N/A | ~300–350 (estimated) | Strong antioxidant activity |
Research Implications and Gaps
- Synthetic Challenges : The target compound’s tetrahydronaphthalene group may complicate coupling reactions, necessitating optimized conditions (e.g., DMF as solvent, EDCI/HOBt activation) as seen in pyrazole carboxamide synthesis .
- Biological Potential: While pyrazole and triazole derivatives show cytotoxic and receptor-binding activities (e.g., mu/kappa opioid receptor interactions in ), the target compound’s thiadiazole-tetrahydronaphthalene hybrid could uniquely modulate enzyme targets like cyclooxygenase or kinases.
- Need for Experimental Data : Absent direct studies on the target compound, future work should prioritize assays for receptor binding, solubility, and metabolic stability.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what are their critical reaction conditions?
- Methodological Answer : The synthesis of thiadiazole-carboxamide derivatives typically involves multi-step reactions. For example, cyclization using iodine and triethylamine in DMF is a key step for forming the thiadiazole ring . Precursor preparation may include condensation of hydrazine derivatives with thiocarbamates, as seen in analogous thiadiazole syntheses. Reaction conditions such as solvent choice (e.g., acetonitrile for initial steps), reflux duration (1–3 minutes for intermediates), and stoichiometric ratios (e.g., 1.1 mmol of alkylating agents) are critical for yield optimization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for structural validation. Key signals include:
- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), hydroxyl protons (broad signal, δ ~5.0 ppm), and methyl groups on the thiadiazole (δ ~2.5 ppm).
- ¹³C NMR : Carbonyl carbons (δ ~165–170 ppm), aromatic carbons in the tetrahydronaphthalene ring (δ ~110–150 ppm) .
Infrared (IR) spectroscopy can confirm carboxamide (C=O stretch ~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?
- Methodological Answer : Low aqueous solubility is common in carboxamide-thiadiazole hybrids due to hydrophobic moieties. Strategies include:
- Co-solvent systems : Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .
- Derivatization : Introducing polar substituents (e.g., hydroxyl or amine groups) on the tetrahydronaphthalene ring to enhance solubility .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and reactivity of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies energetically favorable routes for cyclization or substituent addition .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction yields .
Tools like COMSOL Multiphysics integrate AI for real-time experimental adjustments, reducing trial-and-error approaches .
Q. How should researchers resolve contradictions in spectral data or biological activity across similar derivatives?
- Methodological Answer : Contradictions often arise from substituent effects. For example:
- Case Study : In thiadiazole derivatives, electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce antimicrobial activity compared to electron-donating groups (e.g., -OCH₃) due to altered electron density on the thiadiazole core .
- Analytical Approach : Cross-validate data using High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography to rule out structural misassignments .
Q. What experimental frameworks are recommended for evaluating the biological mechanism of action of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to study binding to targets like cyclooxygenase or kinases .
- Molecular Dynamics (MD) Simulations : Map interactions between the carboxamide group and enzyme active sites to identify key residues .
- In Vivo Models : Prioritize zebrafish or murine models for preliminary toxicity and efficacy screening, leveraging the compound’s structural similarity to bioactive thiadiazoles .
Q. How can researchers design derivatives to enhance stability under physiological conditions?
- Methodological Answer :
- Stability Studies : Accelerated degradation tests (e.g., pH 1–13 buffers, 37°C) identify vulnerable sites (e.g., the hydroxyl group).
- Structural Modifications : Methylation of the hydroxyl group or incorporation of steric hindrance (e.g., bulky substituents) improves stability .
- Formulation Strategies : Encapsulation in liposomes or polymeric nanoparticles mitigates hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
